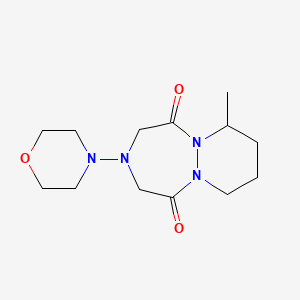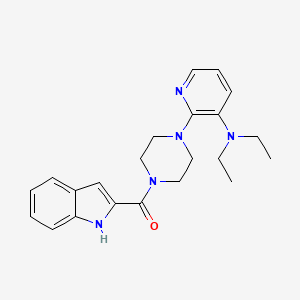
trans-1,3-Dimethylindan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1,3-Dimethylindan: is an organic compound with the molecular formula C11H14 It is a derivative of indan, characterized by the presence of two methyl groups at the 1 and 3 positions of the indan ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,3-Dimethylindan typically involves the bromination of 1,1-dimethylindene followed by dehydrobromination. The process begins with the addition of elemental bromine to 1,1-dimethylindene in a solvent such as carbon tetrachloride, resulting in a mixture of cis and trans-2,3-dibromo-1,1-dimethylindane. The trans isomer is then selectively formed using the tribromide anion as the brominating agent. Subsequent elimination of hydrogen bromide yields this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions: trans-1,3-Dimethylindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using halogens (e.g., Br2, Cl2), while nitration and sulfonation require nitric acid (HNO3) and sulfuric acid (H2SO4), respectively.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, and sulfonated derivatives of this compound.
科学的研究の応用
Chemistry: trans-1,3-Dimethylindan is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of various organic compounds .
Biology and Medicine:
Industry: In the industrial sector, this compound and its derivatives can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
作用機序
The mechanism of action of trans-1,3-Dimethylindan involves its interaction with various molecular targets and pathways, depending on the specific reactions it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form ketones or carboxylic acids. The exact molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used .
類似化合物との比較
1,1-Dimethylindene: A precursor in the synthesis of trans-1,3-Dimethylindan.
2,3-Dibromo-1,1-dimethylindane: An intermediate in the synthesis of this compound.
2,2-Dimethylindan-1-one-3-thione: A related compound with different functional groups and properties.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and serve as a building block in organic synthesis highlights its importance in scientific research and industrial applications.
特性
CAS番号 |
40324-83-2 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC名 |
(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-6,8-9H,7H2,1-2H3/t8-,9-/m1/s1 |
InChIキー |
IIJUYSSJMAITHJ-RKDXNWHRSA-N |
異性体SMILES |
C[C@@H]1C[C@H](C2=CC=CC=C12)C |
正規SMILES |
CC1CC(C2=CC=CC=C12)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



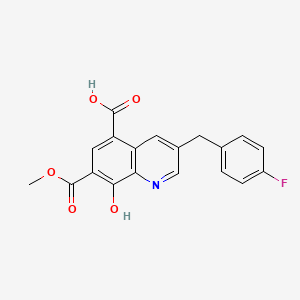
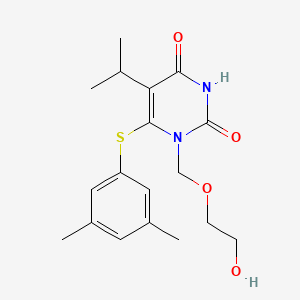


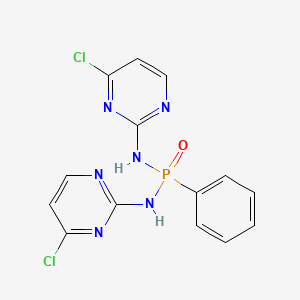
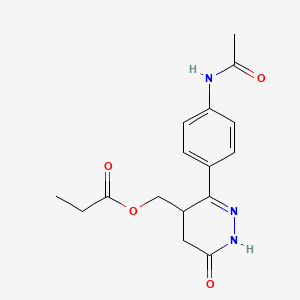

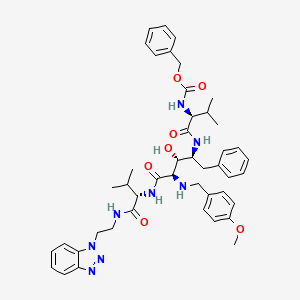
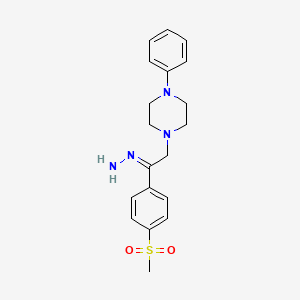
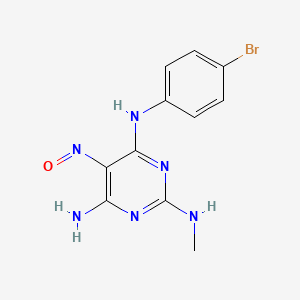
![Naphtho[2,1-f][1]benzothiole-7,11-dione](/img/structure/B12788816.png)
